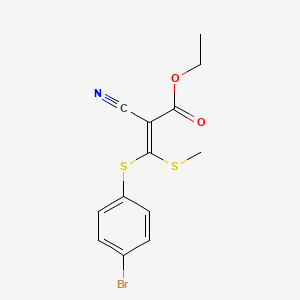

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate

Description

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate is a substituted acrylate derivative characterized by a bromophenylthio group at position 3, a cyano group at position 2, and a methylthio moiety also at position 3. The bromine atom in the para position of the phenyl ring likely enhances its electronic and steric properties compared to other halogenated analogs, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S2/c1-3-17-12(16)11(8-15)13(18-2)19-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNOASPTMJFOPU-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(SC)SC1=CC=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\SC)/SC1=CC=C(C=C1)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-bromothiophenol in the presence of a base, followed by the addition of methylthioacetic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or alkoxides, forming new derivatives.

Scientific Research Applications

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenylthio group can interact with biological macromolecules, potentially inhibiting or modifying their activity. The cyano and methylthio groups contribute to the compound’s reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate

- Structural Differences : The chloro substituent in the para position reduces molecular weight (MW: ~343.8 g/mol) compared to the bromo analog (estimated MW: ~388.3 g/mol).

- Safety Profile : The chloro derivative is classified under GHS guidelines with hazards including skin/eye irritation and acute toxicity . Bromo analogs are expected to exhibit similar or enhanced reactivity due to bromine’s higher polarizability.

- Applications: Chloro derivatives are intermediates in agrochemical synthesis, leveraging their electrophilic cyanoacrylate core .

(E)-Ethyl 3-(3-bromophenyl)-2-cyano-acrylate

- Substituent Position : Bromine is meta-substituted on the phenyl ring, reducing steric hindrance compared to the para-substituted target compound.

- Conformation : Syn-periplanar conformation across the C=C bond (torsion angle: ~3.2°) is common in such acrylates, stabilizing the planar structure .

Functional Group Variations

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Electronic Effects : The methoxy group enhances electron density on the phenyl ring, increasing resonance stabilization. This contrasts with the electron-withdrawing bromophenylthio group in the target compound.

- Biological Relevance: Methoxy derivatives are precursors to 2-propenoylamides with pharmacological activity .

Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

- Heterocyclic Influence : Replacing the phenylthio group with a thiophene ring alters π-π stacking and solubility. Polymorphism observed in thiophene derivatives (e.g., disordered ethoxy groups) suggests varied solid-state packing compared to bromophenylthio analogs .

Structural and Functional Data Table

Key Research Findings

- Conformational Stability : Para-substituted acrylates (e.g., bromo, chloro) exhibit planar conformations due to minimized steric clash, enhancing intermolecular interactions in crystal lattices .

- Reactivity Trends : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity at the α,β-unsaturated ester, making these compounds reactive toward nucleophiles in agrochemical synthesis .

- Safety Considerations : Halogenated acrylates require stringent handling due to acute toxicity risks, as seen in chloro analogs .

Biological Activity

Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate, with the CAS number 214330-98-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects in various biological systems, and relevant case studies.

- Molecular Formula : C13H12BrNO2S2

- Molar Mass : 358.27 g/mol

- CAS Number : 214330-98-0

- Synonyms : Ethyl 3-(4-bromophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate

This compound exhibits several biological activities, primarily through its interactions with cellular pathways. The following mechanisms have been identified:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various bacterial strains, which may be attributed to the bromophenylthio group enhancing membrane permeability and disrupting cellular functions.

- Antioxidant Properties : The presence of the cyano and thio groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Reactive oxygen species generation |

These results indicate that the compound is particularly effective against HeLa cells, demonstrating potential for further development in therapeutic applications.

In Vivo Studies

In vivo studies using mouse models have shown promising results regarding the anti-tumor effects of this compound:

- Tumor Growth Inhibition : Mice treated with this compound exhibited a significant reduction in tumor size compared to controls.

- Survival Rates : Increased survival rates were observed in treated groups, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating strong antibacterial properties.

Case Study 2: Antioxidant Activity

Research highlighted in Free Radical Biology and Medicine assessed the antioxidant activity of this compound using DPPH and ABTS assays. Results showed that it effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions.

Q & A

Q. Basic: What established synthetic routes are available for Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate, and how can reaction parameters be optimized?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 4-bromophenylthio group.

- Knoevenagel condensation to form the acrylate backbone with cyano and methylthio substituents .

Key parameters for optimization:

Q. Advanced: How can computational methods (e.g., DFT) guide the optimization of reaction pathways for such acrylates?

Density Functional Theory (DFT) can predict transition states and intermediates, identifying energy barriers in condensation or substitution steps. For example:

- Modeling the steric effects of the 4-bromophenylthio group to avoid steric hindrance during acrylate formation .

- Simulating solvent interactions to select optimal dielectric environments .

Structural Characterization

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Advanced: How do crystallographic disorder and polymorphism affect data interpretation?

- Disorder : Heavy atoms like bromine may cause electron density overlap, requiring refinement with constraints (e.g., PART instructions in SHELXL) .

- Polymorphism : Different packing modes (e.g., monoclinic vs. orthorhombic) alter physicochemical properties, necessitating phase identification via PXRD .

Biological Activity Evaluation

Q. Basic: What in vitro assays are suitable for initial bioactivity screening?

| Assay Type | Target Activity | Protocol Example |

|---|---|---|

| DPPH radical scavenging | Antioxidant | 0.1 mM compound in ethanol |

| Carrageenan-induced edema | Anti-inflammatory | 10 mg/kg dose in murine models |

| Broth microdilution | Antimicrobial | MIC against MRSA |

Q. Advanced: How can SAR studies improve bioactivity in thioacrylate derivatives?

- Substituent modification : Replace 4-bromophenylthio with 4-methoxyphenyl to enhance electron-donating effects, improving antioxidant activity .

- Steric tuning : Introduce bulkier groups (e.g., isopropyl) to optimize binding to enzymatic pockets .

Reaction Mechanisms

Q. Basic: What role do the cyano and thio groups play in reactivity?

Q. Advanced: What mechanistic insights arise from bromination/dehydrobromination studies?

- Bromination at the acrylate β-position forms a diastereomeric mixture, while dehydrobromination eliminates HBr to restore conjugation, critical for maintaining bioactivity .

Crystallographic Challenges

Q. Basic: What challenges arise in crystallizing sulfur- and bromine-containing acrylates?

Q. Advanced: How do bromine and sulfur atoms complicate refinement?

- Anisotropic displacement : Bromine’s large atomic radius necessitates anisotropic refinement to model thermal motion accurately .

- Disordered sulfur positions : Apply similarity restraints (SIMU) to overlapping S atoms .

Data Contradiction Analysis

Q. Basic: How should discrepancies in biological activity data be addressed?

- Control variables : Standardize assay conditions (e.g., solvent: DMSO concentration ≤1% ).

- Replicate studies : Compare results across 3+ independent trials to identify outliers .

Q. Advanced: What statistical approaches resolve contradictions in reaction yields?

- Factorial design : Screen parameters (temperature, solvent, catalyst) to identify interactions affecting yield .

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.